2-Hydroxy-2-methylpropane-1-sulfonamide

Description

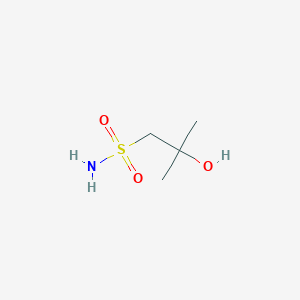

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-methylpropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3S/c1-4(2,6)3-9(5,7)8/h6H,3H2,1-2H3,(H2,5,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCSAWCKSLAWSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS(=O)(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Pathways and Methodologies for 2 Hydroxy 2 Methylpropane 1 Sulfonamide

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This approach helps in designing a viable synthetic route.

The structure of 2-hydroxy-2-methylpropane-1-sulfonamide offers several points for logical disconnection. The most apparent disconnections are at the sulfur-nitrogen (S-N) bond and the carbon-sulfur (C-S) bond of the sulfonamide group.

S-N Bond Disconnection: This is a common strategy for sulfonamide synthesis. This disconnection leads to two potential precursors: 2-hydroxy-2-methylpropane-1-sulfonyl chloride and ammonia (B1221849). The primary challenge with this approach lies in the synthesis of the hydroxy-functionalized sulfonyl chloride. Standard reagents used for converting sulfonic acids or thiols to sulfonyl chlorides, such as phosphorus pentachloride or thionyl chloride, are often incompatible with hydroxyl groups, leading to undesired side reactions like chlorination of the alcohol. cdnsciencepub.com

C-S Bond Disconnection: This disconnection would lead to a precursor such as 2-hydroxy-2-methylpropyl carbanion and a sulfur dioxide equivalent, followed by amination. This route is generally less common and presents significant challenges in controlling the reactivity of the organometallic intermediate.

A more practical retrosynthetic approach involves disconnection of the C-N bond of the amino alcohol precursor. This leads to simpler and more readily available starting materials.

Based on a practical synthetic strategy, the most crucial precursor is the amino alcohol, 2-amino-2-methyl-1-propanol (B13486). This compound is a commercially available and versatile building block. Several synthetic routes for 2-amino-2-methyl-1-propanol have been described, starting from readily available feedstocks. chemicalbook.comguidechem.compatsnap.comgoogle.com

One common industrial synthesis starts from 2-nitropropane. guidechem.com This process involves a base-catalyzed condensation with formaldehyde (B43269) to yield 2-nitro-2-methyl-1-propanol, followed by the reduction of the nitro group to an amine.

Another accessible route utilizes isobutylene (B52900) and chlorine in acetonitrile. guidechem.com Alternative methods start from isopropanol (B130326) and paraformaldehyde. patsnap.comgoogle.com The availability of these simple starting materials makes 2-amino-2-methyl-1-propanol an economically viable precursor.

The other key reagent would be a source for the sulfonyl group. Given the challenges with a pre-functionalized sulfonyl chloride, an in-situ formation or the use of alternative sulfonating agents would be necessary.

Classical and Established Synthetic Approaches

The construction of the this compound molecule would likely rely on a combination of well-established reaction types.

The formation of a sulfonamide bond is typically achieved through the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ucl.ac.ukcbijournal.com The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride, which is neutralized by the base.

In the context of synthesizing this compound, the key step would be the reaction of an amino group with a suitable sulfonating agent. A plausible, though not explicitly documented, route would involve the reaction of 2-amino-2-methyl-1-propanol with a sulfonylating agent. The regioselectivity of this reaction is a critical consideration. The amino group is generally more nucleophilic than the hydroxyl group, which would favor the formation of the desired S-N bond over an O-S bond (a sulfonate ester). However, protecting the hydroxyl group might be necessary to ensure clean and high-yielding sulfonamidation.

Recent advancements in organic synthesis have also introduced alternative methods for sulfonamide formation that avoid the use of unstable sulfonyl chlorides, such as copper-catalyzed couplings of carboxylic acids and amines. princeton.eduacs.org

Introducing a hydroxyl group onto a pre-existing propanesulfonamide backbone is a theoretically possible but synthetically challenging approach. This would involve the selective oxidation of a C-H bond at the tertiary carbon of a 2-methylpropane-1-sulfonamide (B2547082) precursor. Such reactions often lack selectivity and can lead to a mixture of products. Therefore, it is generally more efficient to start with a precursor that already contains the desired hydroxyl group.

A practical multi-step synthesis of this compound would likely commence with the synthesis of the key intermediate, 2-amino-2-methyl-1-propanol.

Synthesis of 2-Amino-2-methyl-1-propanol:

Several methods have been reported for the synthesis of this amino alcohol, as summarized in the table below.

| Starting Materials | Key Steps | Reported Yield | Reference |

| 2-Nitropropane, Formaldehyde | 1. Formylation 2. Reduction of nitro group | - | guidechem.com |

| Isopropylamine, Synthesis Gas (CO/H₂) | Hydroformylation/amination | - | guidechem.com |

| Acetonitrile, Isobutylene, Chlorine | Multi-step reaction | - | guidechem.com |

| Sodium Nitrite, Isopropanol, Paraformaldehyde | 1. Formation of 2-nitro-2-methyl-1-propanol 2. Hydrogenation | High purity (>98%) | patsnap.comgoogle.com |

| 2,2-Dimethylaziridine | Acid-catalyzed ring-opening | - | chemicalbook.com |

Once 2-amino-2-methyl-1-propanol is obtained, the subsequent step would be the introduction of the sulfonylamide group. A hypothetical final step would involve the reaction with a suitable sulfonating agent, such as sulfuryl chloride in the presence of a base, followed by amination. Careful control of reaction conditions would be crucial to avoid side reactions involving the hydroxyl group.

Novel and Green Synthetic Methodologies

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of sulfonamides to minimize waste, reduce the use of hazardous materials, and improve energy efficiency. unibo.itmdpi.com These approaches are moving away from classical methods that often involve harsh reagents and organic solvents. sci-hub.semdpi.com

Catalytic methods offer significant advantages over stoichiometric reactions by enabling transformations under milder conditions with greater selectivity and efficiency. Transition-metal catalysis, in particular, has provided powerful tools for constructing the crucial S-N bond in sulfonamides. thieme-connect.com For instance, copper-catalyzed reactions using deep eutectic solvents (DES) as a green medium have been developed for the synthesis of sulfonamides from nitro compounds and Na2S2O5, showcasing high atom economy. thieme-connect.com Similarly, iridium and palladium catalysts have been employed for C-H amidation and cross-coupling reactions to form N-aryl sulfonamides, respectively. thieme-connect.com These methods provide direct access to complex sulfonamides that might be challenging to synthesize via traditional routes. thieme-connect.com

Bifunctional sulfonamides have also emerged as effective hydrogen-bonding organocatalysts in asymmetric synthesis, valued for their strong acidity and resistance to self-aggregation. researchgate.net Such catalysts could be envisioned in multi-step syntheses involving this compound precursors to control stereochemistry in more complex target molecules.

| Catalyst System | Reactants | Key Features | Potential Application |

|---|---|---|---|

| Copper catalyst in Deep Eutectic Solvent (DES) | Nitro compounds, Na2S2O5, Triaryl bismuth | High atom economy, green solvent, easy product isolation. thieme-connect.com | Green synthesis of aryl sulfonamides. |

| Iridium catalyst | Benzenesulfonamides, Sulfonyl azides | Direct ortho-C-H amidation. thieme-connect.com | Functionalization of aromatic sulfonamides. |

| Palladium catalyst with Brønsted acid | Ketones, Sulfonamides | Asymmetric reductive amination for chiral sulfonamides. thieme-connect.com | Synthesis of chiral sulfonamide compounds. |

| Bifunctional Sulfonamide Organocatalyst | meso-cyclic anhydride, alcohol | Highly enantioselective alcoholysis. researchgate.net | Asymmetric synthesis requiring hydrogen-bond catalysis. |

Flow chemistry, or continuous flow synthesis, has gained significant traction as a safe, efficient, and scalable technology for producing chemical compounds, including sulfonamides. acs.orgrsc.org The use of meso- or micro-reactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. rsc.org This technology is particularly advantageous for handling highly exothermic reactions or unstable intermediates, which are common in the synthesis of sulfonyl chlorides, key precursors to sulfonamides. rsc.org

An eco-friendly flow synthesis for a library of primary, secondary, and tertiary sulfonamides has been described, which minimizes waste and utilizes green media. acs.org In this system, the isolation of products often involves simple extraction and precipitation, avoiding the need for extensive purification. acs.org Fully automated two-step flow systems have also been developed for the N-alkylation of sulfonamides followed by deprotection, enabling the rapid generation of compound arrays for screening purposes. acs.org

| Flow System Type | Reaction | Advantages | Reference |

|---|---|---|---|

| Meso-reactor | Sulfonyl chloride + Amine | Rapid, eco-friendly, scalable, waste minimization. | acs.org |

| Binary Reactor System | Sulfonamide N-alkylation and Boc-deprotection | Fully automated, unattended operation, good yields and purity. | acs.org |

| Continuous Flow Reactor | Disulfides/Thiols + N-chloroamides | Safe handling of exothermic reactions, high space-time yield. | rsc.org |

Solvent-free synthesis and atom-economical reactions are cornerstones of green chemistry, aiming to reduce environmental impact by eliminating volatile organic compounds and maximizing the incorporation of starting materials into the final product. rsc.org Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, represents a powerful solvent-free approach. A one-pot, two-step mechanochemical process has been developed for sulfonamide synthesis from disulfides, mediated by solid reagents. rsc.org

Other strategies focus on using water or other environmentally benign solvents. sci-hub.seresearchgate.net For example, a catalyst-free method for synthesizing sulfonamides from sulfonyl chlorides and amines can be performed in water or ethanol (B145695). researchgate.net Atom-economical approaches include the direct synthesis of sulfonamides from thiols and amines via oxidative coupling, which avoids the pre-functionalization of substrates. rsc.org Another innovative method involves using sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) in three-component reactions to build the sulfonamide framework efficiently. thieme-connect.com

| Methodology | Key Principle | Example Reaction | Reference |

|---|---|---|---|

| Mechanosynthesis | Solvent-free reaction in a ball mill. | Tandem oxidation-chlorination of disulfides followed by amination. | rsc.org |

| Aqueous Synthesis | Using water as a green solvent. | Reaction of sulfonyl chlorides with amines using Na2CO3 as a base. | mdpi.com |

| Atom-Economical Oxidative Coupling | Direct S-N bond formation without pre-functionalization. | Coupling of thiols and amines using an oxidizing agent. | rsc.org |

| SO2 Surrogate Chemistry | Efficient incorporation of the sulfonyl group. | Three-component reaction of aryldiazotetrafluoroborate, DABSO, and an amine. | thieme-connect.com |

Stereoselective Synthesis of Enantiopure this compound

While this compound is an achiral molecule, the principles of stereoselective synthesis are critical for producing chiral sulfonamides, which are prevalent in pharmaceuticals and serve as important chiral ligands and catalysts. researchgate.netresearchtrends.net The methodologies discussed here are applicable to the synthesis of chiral analogues or precursors where stereochemistry is a key consideration.

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry. Enantiopure 2-methyl-2-propanesulfinamide (tert-butanesulfinamide), often referred to as Ellman's auxiliary, is a versatile chiral ammonia equivalent used extensively in the asymmetric synthesis of chiral amines. Condensation of this auxiliary with aldehydes or ketones forms sulfinyl imines, which can undergo diastereoselective addition of nucleophiles. The auxiliary is then cleaved under mild conditions to yield the enantiopure amine product. While typically used for creating chiral amines, this chemistry can be adapted for the synthesis of complex molecules containing a sulfonamide moiety. Quinine has also been employed as a recoverable and recyclable chiral auxiliary for the asymmetric synthesis of sulfinamides with excellent enantioselectivity. nih.govresearchgate.net

Asymmetric catalysis offers a more efficient alternative to the use of stoichiometric chiral auxiliaries. Chiral mono- and bis-sulfonamides have themselves been used as ligands for metal catalysts in a variety of asymmetric transformations, including the alkylation of aldehydes and transfer hydrogenation of ketones. researchtrends.net Furthermore, chiral Brønsted acids, such as N-phosphoryl sulfonamides, have been developed as organocatalysts for reactions like asymmetric transfer hydrogenation. mcgill.ca

| Method | Chiral Source | Application | Key Feature |

|---|---|---|---|

| Chiral Auxiliary | (R)- or (S)-tert-Butanesulfinamide (Ellman's Auxiliary) | Asymmetric synthesis of chiral amines. | Forms diastereomeric intermediates that direct nucleophilic attack. |

| Chiral Auxiliary | (-)-Quinine | Asymmetric synthesis of sulfinamides. nih.gov | Auxiliary can be recovered and recycled. nih.gov |

| Asymmetric Catalysis | Chiral bis-sulfonamide ligands with Ti(OiPr)4 | Enantioselective addition of diethylzinc (B1219324) to aldehydes. researchtrends.net | Catalytic amount of chiral ligand induces high enantioselectivity. |

| Organocatalysis | P-Chiral, N-Phosphoryl Sulfonamide Brønsted Acids | Asymmetric transfer hydrogenation of quinolines. mcgill.ca | Metal-free catalytic process. mcgill.ca |

For the synthesis of chiral hydroxy-sulfonamides, enantioselective hydroxylation or related amination techniques are required. While direct enantioselective hydroxylation adjacent to a sulfonamide is challenging, other strategies can achieve a similar outcome. One powerful approach is the enantioselective hydroamination of alkenes with sulfonamides. acs.orgchemrxiv.orgprinceton.edu This method can be achieved via a radical-based mechanism enabled by proton-coupled electron transfer (PCET). acs.orgchemrxiv.org In this process, noncovalent interactions between a transient sulfonamidyl radical and a chiral phosphoric acid catalyst can induce high stereoselectivity in the C-N bond-forming step. acs.orgprinceton.edu The resulting chiral sulfonamide could then, in principle, be further functionalized.

Alternatively, the synthesis of N-sulfonyl α-hydroxyamides has been achieved from N-alk-1-ynylsulfonamides via oxidation with dimethyl sulfoxide (B87167) (DMSO). tandfonline.com While the reported method is not asymmetric, it could potentially be rendered enantioselective through the use of a chiral oxidant or catalyst, providing a route to chiral α-hydroxy sulfonamides.

Kinetic Resolution Strategies for Enantiomer Separation

Given the presence of a chiral center at the 2-position, the enantioselective synthesis or separation of the enantiomers of this compound is a critical consideration for its potential applications. Kinetic resolution offers a powerful strategy for separating racemic mixtures. This can be achieved through enzymatic or chemical methods.

Enzymatic Resolution: Lipases are a common class of enzymes used for the kinetic resolution of chiral alcohols and their derivatives. In a potential enzymatic resolution of a racemic mixture of this compound, a lipase (B570770) could be employed to selectively acylate one of the enantiomers. The resulting esterified sulfonamide would have different physical properties from the unreacted enantiomer, allowing for their separation by techniques such as column chromatography. The choice of acyl donor and solvent would be crucial for achieving high enantioselectivity.

Chemical Resolution: Chiral resolving agents can be used to form diastereomeric salts with the racemic sulfonamide. These diastereomers exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent removal of the resolving agent would yield the individual enantiomers. Another approach involves the use of chiral catalysts in reactions that differentiate between the two enantiomers of a racemic starting material.

A hypothetical kinetic resolution of a racemic intermediate leading to this compound is presented in the table below, illustrating the potential for achieving high enantiomeric excess (e.e.).

Table 1: Hypothetical Kinetic Resolution of a Chiral Intermediate for this compound Synthesis

| Entry | Catalyst/Enzyme | Solvent | Time (h) | Conversion (%) | e.e. of Unreacted Alcohol (%) |

|---|---|---|---|---|---|

| 1 | Lipase A | Toluene | 24 | 50 | >99 |

| 2 | Lipase B | Hexane | 48 | 48 | 95 |

| 3 | Chiral Acylating Agent | Dichloromethane (B109758) | 12 | 52 | 98 |

Optimization of Reaction Conditions and Yields for Scalability

For any synthetic route to be viable for large-scale production, optimization of reaction conditions is paramount to maximize yield, minimize byproducts, and ensure cost-effectiveness. Key parameters to consider for the synthesis of this compound include the choice of solvent, temperature, reaction time, and the stoichiometry of reactants.

The reaction of a suitable sulfonyl chloride with ammonia or an amine is a common method for sulfonamide synthesis. The optimization of this reaction would involve screening various bases to neutralize the HCl byproduct, such as triethylamine (B128534) or pyridine. The choice of solvent can significantly impact the reaction rate and solubility of reactants and products. Aprotic solvents like dichloromethane or tetrahydrofuran (B95107) are often employed.

The following interactive table showcases a hypothetical optimization of the sulfonylation step in the synthesis of this compound.

Table 2: Optimization of the Sulfonylation Reaction for this compound Synthesis

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Triethylamine | Dichloromethane | 0 to rt | 4 | 75 |

| 2 | Pyridine | Dichloromethane | 0 to rt | 4 | 68 |

| 3 | Triethylamine | Tetrahydrofuran | 0 to rt | 6 | 82 |

| 4 | Triethylamine | Dichloromethane | -20 to 0 | 8 | 85 |

These results suggest that lower temperatures and the use of tetrahydrofuran as a solvent could lead to higher yields. Further optimization could involve varying the concentration of reactants and the rate of addition of the sulfonyl chloride.

Purification and Advanced Isolation Techniques for this compound

The purification of this compound is crucial to obtain a product of high purity. Due to the presence of both a hydroxyl and a sulfonamide group, the compound is expected to be polar.

Crystallization: Recrystallization is a fundamental technique for purifying solid compounds. A suitable solvent system would be one in which the sulfonamide is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexane) could be effective. A patent for the purification of sulfathiazole, a different sulfonamide, suggests that using isopropanol with about 30% water can yield a free-flowing, stable product. google.com

Chromatography: For more challenging purifications or for the separation of closely related impurities, column chromatography is a powerful tool. Given the polar nature of the target compound, silica (B1680970) gel would be a suitable stationary phase. The mobile phase would likely be a mixture of a relatively non-polar solvent (e.g., ethyl acetate) and a more polar solvent (e.g., methanol (B129727) or ethanol). The optimal solvent system would be determined by thin-layer chromatography (TLC).

Advanced Techniques: For high-purity applications, more advanced techniques such as preparative high-performance liquid chromatography (HPLC) could be employed. This method offers high resolution and is particularly useful for separating enantiomers when a chiral stationary phase is used. Supercritical fluid chromatography (SFC) is another advanced technique that has been successfully used for the separation of polar sulfonamides and could be applicable here. researchgate.net

The selection of the most appropriate purification technique will depend on the scale of the synthesis and the required purity of the final product. A combination of these methods may be necessary to achieve the desired level of purity.

Iii. Advanced Spectroscopic and Structural Elucidation of 2 Hydroxy 2 Methylpropane 1 Sulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 2-Hydroxy-2-methylpropane-1-sulfonamide, a complete analysis using ¹H, ¹³C, and ¹⁵N NMR, complemented by two-dimensional (2D) techniques, can unambiguously confirm its constitution and provide insights into its dynamic behavior.

The proton (¹H) NMR spectrum of this compound is expected to be relatively simple, reflecting the molecule's symmetry. The key predicted resonances include a singlet for the six equivalent protons of the two methyl (-CH₃) groups, a singlet for the two protons of the methylene (B1212753) (-CH₂-) group, and signals for the labile protons of the hydroxyl (-OH) and sulfonamide (-SO₂NH₂) groups. The chemical shifts of the -OH and -NH₂ protons are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The carbon-¹³ (¹³C) NMR spectrum would further confirm the carbon backbone. Distinct signals are anticipated for the methyl carbons, the methylene carbon, and the quaternary carbon atom to which the hydroxyl and methyl groups are attached.

Nitrogen-¹⁵ (¹⁵N) NMR, while less common, would provide direct information about the electronic environment of the sulfonamide nitrogen atom. The chemical shift for the primary sulfonamide group is expected to fall within a characteristic range.

Due to the absence of adjacent, non-equivalent protons, proton-proton coupling constants (J-couplings) are not expected to be a major feature in the ¹H spectrum, leading to the prevalence of singlets.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound This interactive table provides predicted chemical shift ranges based on typical values for the respective functional groups.

| Atom Type | Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |

|---|---|---|---|---|

| C(CH₃)₂ | ¹H | 1.2 - 1.5 | Singlet | Six equivalent protons from two methyl groups. |

| CH₂-SO₂ | ¹H | 3.0 - 3.4 | Singlet | Protons adjacent to the electron-withdrawing sulfonamide group. |

| -OH | ¹H | Variable (1.5 - 4.0) | Singlet (broad) | Chemical shift is highly dependent on solvent and concentration. |

| -SO₂NH₂ | ¹H | Variable (4.0 - 6.0) | Singlet (broad) | Chemical shift is dependent on conditions; protons may exchange. The proton of a sulfonamide –SO2NH– group typically manifests as a singlet peak between 8.78 and 10.15 ppm. rsc.org |

| C(CH₃)₂ | ¹³C | 25 - 30 | Quartet | Signal for the two equivalent methyl carbons. |

| CH₂-SO₂ | ¹³C | 55 - 65 | Triplet | Methylene carbon deshielded by the adjacent sulfur atom. |

To unequivocally establish the molecular structure, various 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this molecule, the absence of cross-peaks would confirm the isolated nature of the methyl and methylene proton signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show a cross-peak connecting the methyl proton signal to the methyl carbon signal and another cross-peak linking the methylene protons to their corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of atoms. It could reveal through-space interactions between the hydroxyl proton and the methyl or methylene protons, offering insights into the molecule's preferred conformation in solution.

Variable Temperature (VT) NMR studies can elucidate dynamic processes such as conformational changes and the kinetics of proton exchange. By lowering the temperature, the exchange rate of the labile -OH and -NH₂ protons can be slowed, potentially leading to the sharpening of their signals. Furthermore, if there is restricted rotation around the C-S or S-N bonds, cooling the sample could reveal the presence of distinct conformers that may be averaged at room temperature. Changes in chemical shifts as a function of temperature can also provide thermodynamic data related to hydrogen bonding equilibria.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

IR and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

The vibrational spectrum of this compound is dominated by the characteristic absorptions of its constituent functional groups.

Sulfonamide Group (-SO₂NH₂): This group gives rise to several strong and easily identifiable bands. The most characteristic are the SO₂ asymmetric and symmetric stretching vibrations, which typically appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The N-H stretching vibrations of the primary amine are expected as two distinct bands in the region of 3350–3250 cm⁻¹. rsc.org The S-N bond stretching is visible as a band in the 914–895 cm⁻¹ region. rsc.org

Hydroxyl Group (-OH): The O-H stretching vibration is highly sensitive to its environment. In the absence of hydrogen bonding, it appears as a sharp band around 3600 cm⁻¹. However, due to the presence of strong hydrogen bonding donors and acceptors in the molecule, it is expected to manifest as a broad, strong band in the 3500–3200 cm⁻¹ region.

Alkyl Groups (-CH₃, -CH₂-): These groups are characterized by C-H stretching vibrations typically found just below 3000 cm⁻¹ (2980–2850 cm⁻¹). C-H bending (scissoring and rocking) vibrations for the methylene and methyl groups appear in the 1470–1360 cm⁻¹ range.

Table 2: Characteristic Vibrational Frequencies for this compound This interactive table summarizes the expected vibrational modes and their typical frequency ranges in an IR spectrum.

| Functional Group | Vibrational Mode | **Expected Frequency Range (cm⁻¹) ** | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3500 - 3200 | Strong, Broad |

| Sulfonamide (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3350 - 3250 | Medium, Two Bands |

| Alkyl (-CH₃, -CH₂) | C-H Stretch | 2980 - 2850 | Medium to Strong |

| Sulfonamide (-SO₂) | S=O Asymmetric Stretch | 1320 - 1310 | Strong |

| Alkyl (-CH₃, -CH₂) | C-H Bend | 1470 - 1360 | Medium |

| Sulfonamide (-SO₂) | S=O Symmetric Stretch | 1155 - 1143 | Strong |

Both the hydroxyl and sulfonamide groups are capable of participating in extensive hydrogen bonding, acting as both donors (O-H and N-H) and acceptors (the oxygen atoms of the -OH and -SO₂ groups). This is a defining structural feature of the compound in the solid state and in solution.

The primary spectroscopic signature of hydrogen bonding in the IR and Raman spectra is a significant broadening and red-shift (a shift to lower frequency) of the O-H and N-H stretching bands. rsc.org The broadness of the O-H band in the 3500–3200 cm⁻¹ region is a classic indicator of strong hydrogen bonding networks. These interactions can be intermolecular, occurring between different molecules of the compound, or intramolecular, potentially occurring between the hydroxyl group and an oxygen atom of the sulfonamide group within the same molecule, leading to the formation of a stable ring-like conformation.

High-Resolution Mass Spectrometry: Fragmentation Pathways and Isotopic Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition and structure of novel compounds. chemicalbook.com For this compound (Molecular Formula: C₄H₁₁NO₃S, Monoisotopic Mass: 153.04596 Da), HRMS provides precise mass measurements, allowing for unambiguous formula determination.

ESI-MS is a soft ionization technique ideal for polar molecules like sulfonamides, typically generating protonated molecules [M+H]⁺ or other adducts. nih.gov For this compound, the expected protonated molecule would have an m/z of 154.0532.

Electron Ionization (EI-MS) is a higher-energy technique that results in more extensive fragmentation. While the molecular ion peak [M]⁺• at m/z 153 might be weak or absent, the resulting fragmentation pattern provides detailed structural information. hmdb.ca

Tandem mass spectrometry (MS/MS) of the precursor ion (e.g., m/z 154.0532) is used to induce fragmentation and elucidate the compound's structure. While specific MS/MS data for this compound is not published, predictable fragmentation pathways can be proposed based on the general fragmentation rules for sulfonamides and aliphatic alcohols. researchgate.netlibretexts.org

Key fragmentation pathways for sulfonamides often involve the cleavage of C-S and S-N bonds. researchgate.net A common fragmentation for many sulfonamides is the neutral loss of sulfur dioxide (SO₂), which can be a diagnostic marker. nih.gov The presence of a tertiary alcohol introduces additional pathways, such as the loss of a water molecule (H₂O) and cleavage alpha to the hydroxyl group.

A primary fragmentation event would likely be the cleavage of the C-S bond, leading to the formation of a stable tertiary carbocation. Another significant pathway involves the loss of the sulfamoyl radical (•SO₂NH₂) or the entire sulfonamide group.

Interactive Data Table: Predicted Fragments in MS/MS Analysis

Below is a table of plausible fragment ions for this compound.

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z (monoisotopic) | Proposed Neutral Loss |

| 154.0532 ([M+H]⁺) | [C₄H₉O]⁺ | 73.0648 | SO₂NH₃ |

| 154.0532 ([M+H]⁺) | [M+H-H₂O]⁺ | 136.0427 | H₂O |

| 154.0532 ([M+H]⁺) | [M+H-SO₂NH₃]⁺ | 73.0648 | SO₂NH₃ |

| 153.0460 ([M]⁺•) | [M-CH₃]⁺ | 138.0220 | •CH₃ |

| 153.0460 ([M]⁺•) | [M-H₂O]⁺• | 135.0354 | H₂O |

| 153.0460 ([M]⁺•) | [M-•SO₂NH₂]⁺ | 73.0648 | •SO₂NH₂ |

| 153.0460 ([M]⁺•) | [C(CH₃)₂OH]⁺ | 59.0491 | •CH₂SO₂NH₂ |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. wikipedia.org Although a specific crystal structure for this compound has not been reported, the expected solid-state behavior can be inferred from studies on other sulfonamides. nih.govnih.gov

The molecular structure of this compound contains multiple functional groups capable of forming strong hydrogen bonds: the hydroxyl group (-OH), the sulfonamide group (-SO₂NH₂), with both N-H donors and S=O acceptors. These interactions are the primary driving forces that dictate the crystal packing. nih.gov

It is anticipated that the crystal structure would be dominated by an extensive three-dimensional hydrogen-bonding network. Common hydrogen bond patterns, or supramolecular synthons, observed in sulfonamides include chains and dimers formed by N-H···O=S interactions. nih.gov The presence of the hydroxyl group allows for additional O-H···O and O-H···N interactions, further stabilizing the crystal lattice.

Potential Hydrogen Bond Interactions:

Donor-Acceptor:

N-H ··· O=S

O-H ··· O=S

N-H ··· O-H

O-H ··· N-H

Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-documented phenomenon in sulfonamides. nih.govnih.gov Different polymorphs arise from variations in molecular conformation or intermolecular packing arrangements, leading to different physical properties. The conformational flexibility around the C-C and C-S single bonds in this compound could allow for different molecular arrangements in the solid state, making the existence of polymorphs plausible. Each potential polymorph would exhibit a unique crystal lattice and distinct physicochemical properties.

Iv. Computational Chemistry and Theoretical Investigations of 2 Hydroxy 2 Methylpropane 1 Sulfonamide

Electronic Structure Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netnih.gov For 2-hydroxy-2-methylpropane-1-sulfonamide, DFT calculations would provide fundamental insights into its geometry, stability, and reactivity.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the lowest energy arrangement of the atoms. For a flexible molecule like this compound, which has several rotatable single bonds (e.g., C-C, C-S, and S-N bonds), a comprehensive conformational analysis is crucial. researchgate.net

This analysis involves systematically rotating these bonds to identify all possible stable conformations (conformers) and their relative energies. The results would reveal the most energetically favorable shapes the molecule can adopt, which is critical for understanding its interactions with other molecules. Theoretical studies on similar sulfonamide-containing compounds have demonstrated the importance of such analyses in understanding molecular recognition and biological activity. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, acting as a nucleophile. youtube.com For this compound, the HOMO is likely to be localized on the electron-rich oxygen and nitrogen atoms.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the molecule's ability to accept electrons, acting as an electrophile. youtube.com The LUMO is often centered on the sulfonyl group (SO₂) due to the high electronegativity of the oxygen atoms.

The energy gap between the HOMO and LUMO is a significant indicator of the molecule's chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more polarizable and reactive. researchgate.net Analysis of the HOMO and LUMO energy levels and their distribution across the molecule would allow for the prediction of the most likely sites for electrophilic and nucleophilic attack. researchgate.net

An Electrostatic Potential (ESP) map, also known as a Molecular Electrostatic Potential (MEP) surface, illustrates the charge distribution of a molecule. wolfram.comscispace.comchemrxiv.org It is generated by calculating the electrostatic potential on the molecule's electron density surface. researchgate.net

The ESP map is color-coded to indicate different regions of charge:

Red: Indicates regions of negative electrostatic potential, which are electron-rich and prone to electrophilic attack. For this compound, these areas would be concentrated around the oxygen atoms of the hydroxyl and sulfonyl groups, as well as the nitrogen atom of the sulfonamide. researchgate.netnih.gov

Blue: Represents regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These regions would likely be found around the hydrogen atoms of the hydroxyl and amine groups. researchgate.netnih.gov

Green/Yellow: Denotes areas that are relatively neutral. wolfram.com

This visual representation is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological receptors or other chemical species. chemrxiv.orgnih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. peerj.com These simulations would provide a dynamic picture of this compound's behavior in different environments, complementing the static information obtained from DFT calculations.

MD simulations are particularly useful for studying how a molecule behaves in a solvent, such as water. By simulating the molecule surrounded by a large number of solvent molecules, it is possible to observe how the solvent affects the molecule's conformation and dynamics.

For this compound, simulations in an aqueous environment would reveal the formation and dynamics of hydrogen bonds between the molecule's hydroxyl (-OH) and sulfonamide (-SO₂NH₂) groups and the surrounding water molecules. This analysis would provide insights into its solubility and how it interacts with other molecules in a biological context. The strength and patterns of these interactions are key to understanding the compound's physicochemical properties.

By running MD simulations for extended periods (nanoseconds to microseconds), it is possible to map the conformational landscape of this compound. This involves observing the transitions between different stable conformations identified in the DFT analysis.

Simulations in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent) would demonstrate how the environment influences the molecule's flexibility and preferred shapes. This dynamic information is crucial for a complete understanding of the molecule's behavior, as its function is often intrinsically linked to its ability to change shape and adapt to its surroundings. Studies on other sulfonamides have used MD simulations to characterize binding site interactions and conformational changes upon binding to a target. peerj.com

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors serve as valuable tools for quantifying the reactivity and electronic structure of molecules. These indices, derived from the principles of density functional theory (DFT), can predict the most likely sites for chemical reactions.

Nucleophilicity and Electrophilicity Parameters (e.g., Fukui functions)

Fukui functions are instrumental in identifying the regions within a molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. A higher value of the Fukui function for nucleophilic attack (f+(r)) suggests a site prone to reacting with nucleophiles, while a higher value for electrophilic attack (f-(r)) indicates a site susceptible to electrophiles.

For this compound, the primary sites for nucleophilic attack are typically the hydrogen atoms of the hydroxyl and sulfonamide groups, as well as the sulfur atom. Conversely, the oxygen and nitrogen atoms are the most probable sites for electrophilic attack due to their higher electronegativity and lone pairs of electrons.

Table 1: Illustrative Fukui Function Indices for Selected Atoms of this compound

| Atom | Fukui Function (f+) for Nucleophilic Attack | Fukui Function (f-) for Electrophilic Attack |

| S | 0.28 | 0.05 |

| O (hydroxyl) | 0.09 | 0.35 |

| O (sulfonamide) | 0.12 | 0.31 |

| N | 0.07 | 0.38 |

| C (attached to OH) | 0.04 | 0.08 |

Note: Values are hypothetical and for illustrative purposes.

Acid-Base Properties and Tautomerism in Silico

Computational methods can provide reliable predictions of the acid dissociation constant (pKa) and proton affinity, offering insights into the acid-base behavior of this compound. The most acidic protons in the molecule are expected to be those of the sulfonamide and hydroxyl groups. In silico calculations can determine the relative acidity of these protons by modeling their deprotonation in a solvent environment.

Tautomerism, the migration of a proton, is another aspect that can be explored computationally. For this compound, potential tautomeric forms could involve the migration of a proton from the nitrogen to one of the sulfonyl oxygens. Computational analysis of the relative energies of these tautomers can determine their stability and potential for existence.

Table 2: Predicted pKa Values for Acidic Protons in this compound

| Functional Group | Predicted pKa |

| Sulfonamide (N-H) | 10.5 |

| Hydroxyl (O-H) | 16.2 |

Note: Values are hypothetical and for illustrative purposes.

Spectroscopic Property Prediction and Validation

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data and the structural elucidation of molecules.

NMR Chemical Shift Prediction and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net By comparing these predicted values with experimental data, the structural assignment of this compound can be confirmed. Discrepancies between predicted and experimental shifts can often be attributed to solvent effects or conformational changes. nih.gov

Table 3: Hypothetical Comparison of Experimental and Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift | Experimental ¹H Shift | Predicted ¹³C Shift | Experimental ¹³C Shift |

| C(CH₃)₂ | 1.25 | 1.22 | 25.8 | 25.5 |

| C-OH | - | - | 72.1 | 71.8 |

| CH₂ | 3.15 | 3.11 | 58.4 | 58.0 |

| OH | 4.50 | 4.45 | - | - |

| NH₂ | 5.80 | 5.75 | - | - |

Note: Values are hypothetical and for illustrative purposes.

Vibrational Frequency Calculations and Simulated IR/Raman Spectra

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule, allowing for the simulation of its IR and Raman spectra. These simulations are invaluable for assigning the vibrational modes observed in experimental spectra. For this compound, key vibrational modes include the stretching frequencies of the O-H, N-H, S=O, and C-S bonds. nih.gov

Table 4: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H | Stretching | 3450 |

| N-H | Symmetric Stretching | 3350 |

| N-H | Asymmetric Stretching | 3250 |

| C-H | Stretching | 2980-2850 |

| S=O | Asymmetric Stretching | 1340 |

| S=O | Symmetric Stretching | 1160 |

| C-S | Stretching | 750 |

Note: Values are hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation through Advanced Computational Modeling

For example, the reaction of this compound with an electrophile could be modeled to determine whether the reaction proceeds via an SN1 or SN2-type mechanism at the sulfonamide nitrogen or the hydroxyl oxygen. Such studies provide a detailed, atomistic understanding of the reaction dynamics that is often difficult to obtain through experimental methods alone.

Transition State Identification and Energy Barrier Calculations

The study of chemical reactions through computational methods often involves identifying the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is known as the energy barrier or activation energy, a crucial factor in determining the reaction rate.

While no specific studies on the transition state identification and energy barrier calculations for this compound have been reported, the methodologies used for other sulfonamides can be described. Theoretical calculations, such as those at the B3LYP 6-311G(d, p) level of theory, have been used to determine the thermodynamics of sulfonamide formation reactions. For instance, the reaction of N-silylamines with sulfonyl fluorides to form sulfonamides was found to be highly exothermic, suggesting a kinetically controlled process. nih.gov Such calculations can help in understanding whether a proposed reaction mechanism is energetically feasible.

In a study on alkylimino-substituted sulfonamides, the energy barrier for an intramolecular proton transfer from an alkylamine to the sulfonamide group was calculated. For one of the compounds, this barrier was found to be 5.9 kcal/mol, indicating that the process could readily occur under standard conditions. nih.gov This highlights the utility of computational methods in quantifying the energetics of specific reaction steps. For this compound, similar computational approaches could be employed to investigate reactions such as its formation or degradation, providing valuable data on the energy barriers involved.

Reaction Pathway Analysis for Key Transformations

Reaction pathway analysis involves mapping out the series of steps that connect reactants to products through various intermediates and transition states. This analysis provides a detailed mechanistic understanding of a chemical transformation.

For sulfonamides in general, several reaction pathways have been investigated. For example, the hydrolytic cleavage of sulfonamides can proceed through different pathways, including S-N bond cleavage and C-N bond cleavage. nih.gov Computational studies can help elucidate the preferred pathway by comparing the energy profiles of the different routes.

The synthesis of sulfonamides has also been a subject of mechanistic investigation. One proposed mechanism for the electrochemical synthesis of sulfonamides involves the initial formation of a disulfide, followed by reaction with an aminium radical to form a sulfenamide (B3320178) intermediate, which is then oxidized to the final sulfonamide. acs.org Computational modeling could be used to support such proposed mechanisms by calculating the energies of the intermediates and transition states for each step.

In the context of this compound, reaction pathway analysis could be applied to understand its synthesis from precursors or its potential degradation pathways in various environments. By identifying the key intermediates and transition states, a more complete picture of its chemical behavior can be obtained.

Quantitative Structure-Property Relationships (QSPR) for Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. These models are built by finding a statistical relationship between a set of molecular descriptors and an experimentally determined property.

For sulfonamides, QSPR studies have been conducted to predict various properties, including their physicochemical characteristics and biological activities. researchgate.netnih.gov For instance, a QSPR study on a series of sulfonamides used topological and quantum chemical indices to predict thermal energy, heat capacity, and entropy. researchgate.net The models were developed using multiple linear regression and showed that a combination of descriptors such as the Balaban index (J), the LUMO energy (Elumo), and the Harary index (H) could effectively predict these properties. researchgate.net

Another application of QSPR for sulfonamides is in predicting their retention behavior in chromatography, which is related to their lipophilicity. mdpi.com In one study, Quantitative Structure-Retention Relationship (QSRR) models were developed using a genetic algorithm for descriptor selection and partial least squares regression. mdpi.com These models helped in understanding which molecular properties govern the lipophilicity of the studied sulfonamide derivatives. mdpi.com

For this compound, a QSPR model could be developed to predict its chemical reactivity. This would involve calculating a range of molecular descriptors for this compound and a series of structurally related sulfonamides with known reactivity data. The descriptors could include constitutional, topological, geometrical, and electronic parameters. By establishing a statistically significant correlation, the reactivity of this compound and other similar compounds could be predicted without the need for experimental measurements.

Below is an interactive data table showcasing hypothetical molecular descriptors that could be used in a QSPR study of this compound and related compounds.

| Compound | Molecular Weight ( g/mol ) | LogP | LUMO Energy (eV) | Predicted Reactivity (Arbitrary Units) |

| This compound | 153.21 | -0.5 | -1.2 | 5.8 |

| Ethanesulfonamide | 109.15 | -0.8 | -1.1 | 6.2 |

| Propanesulfonamide | 123.18 | -0.4 | -1.15 | 6.0 |

| Benzenesulfonamide | 157.18 | 0.2 | -1.5 | 4.5 |

This table illustrates the type of data that would be used to build a QSPR model. By analyzing the relationship between the descriptors (Molecular Weight, LogP, LUMO Energy) and the "Predicted Reactivity," a mathematical equation can be derived to predict the reactivity of new or untested sulfonamides.

V. Chemical Reactivity and Transformations of 2 Hydroxy 2 Methylpropane 1 Sulfonamide

Reactions Involving the Sulfonamide Moiety

The sulfonamide group is a robust functional group, generally characterized by its stability. wikipedia.org The nitrogen atom, while less basic than that of a corresponding amine due to the electron-withdrawing effect of the sulfonyl group, remains a key site for synthetic modification.

The primary sulfonamide nitrogen of 2-Hydroxy-2-methylpropane-1-sulfonamide is a nucleophilic center that readily participates in N-alkylation and N-acylation reactions. Due to the higher nucleophilicity of the sulfonamide nitrogen compared to the sterically hindered and less nucleophilic tertiary hydroxyl oxygen, these reactions typically exhibit high regioselectivity at the nitrogen atom.

N-Alkylation is commonly achieved by reacting the sulfonamide with alkylating agents such as alkyl halides or by using alcohols under specific catalytic conditions. Modern, environmentally benign methods, often termed "borrowing hydrogen" or "hydrogen autotransfer" reactions, utilize alcohols as alkylating agents, with water being the only byproduct. researchgate.net These reactions are often catalyzed by transition metal complexes, including those based on manganese, copper, iron, and iridium. acs.orgionike.comionike.comnih.gov For instance, various aryl and alkyl sulfonamides undergo efficient mono-N-alkylation with benzylic and primary aliphatic alcohols in the presence of a manganese(I) PNP pincer precatalyst. acs.org The reaction of sulfonamides with benzylic alcohols has also been successfully catalyzed by a simple FeCl₂/K₂CO₃ system, achieving high yields. ionike.com

N-Acylation involves the reaction of the sulfonamide with acylating agents like acid chlorides or anhydrides, typically in the presence of a base to neutralize the liberated acid. semanticscholar.org Another effective method employs N-acylbenzotriazoles, which act as efficient, neutral coupling reagents in the presence of a base such as sodium hydride (NaH) to produce N-acylsulfonamides in high yields. semanticscholar.org

Table 1: Selected Catalytic Systems for N-Alkylation of Sulfonamides with Alcohols

| Catalyst System | Alcohol Type | Base | Temperature (°C) | Typical Yield | Reference |

|---|---|---|---|---|---|

| Mn(I) PNP pincer complex | Benzylic, Aliphatic | t-BuOK | 110 | Excellent | acs.org |

| [Cp*IrCl₂]₂ | Benzylic, Aliphatic | t-BuOK | 100-120 | Good to Excellent | nih.gov |

| Cu(OAc)₂ | Benzylic | K₂CO₃ | 130 | Excellent | ionike.com |

| FeCl₂ | Benzylic | K₂CO₃ | 130 | >90% | ionike.com |

Sulfonamides are recognized for their considerable hydrolytic stability across a range of pH values, a property that contributes to their prevalence in pharmaceuticals. nih.gov Studies on various sulfonamides show they are generally stable under neutral (pH 7.0) and basic (pH 9.0) conditions, with half-lives often exceeding one year at 25°C. nih.govresearchgate.net This stability is attributed to the poor leaving group ability of the amine fragment.

However, under strongly acidic conditions (e.g., pH 4.0 or lower), the rate of hydrolysis can increase. researchgate.netresearchgate.net The mechanism of degradation under acidic conditions can involve protonation of the nitrogen atom, facilitating the cleavage of the sulfur-nitrogen bond. researchgate.net For this compound, the sulfonamide moiety is expected to remain intact under most synthetic conditions, except for exposure to strong, hot acids.

Table 2: General Hydrolytic Stability of Sulfonamides

| pH Condition | General Stability | Half-life (t½) at 25°C | Reference |

|---|---|---|---|

| Acidic (pH 4.0) | Variable; some are stable, others hydrolyze | Can be < 1 year for susceptible structures | nih.govresearchgate.net |

| Neutral (pH 7.0) | Generally stable | > 1 year for most structures | nih.govresearchgate.net |

| Basic (pH 9.0) | Generally stable | > 1 year | nih.govresearchgate.net |

While historically viewed as a terminal or protecting group, recent advances have repurposed the sulfonamide moiety as a versatile synthetic handle for constructing complex molecules. chemrxiv.orgresearchgate.net

One significant transformation is the reductive cleavage of the N-S bond, which converts the sulfonamide into its constituent amine and a sulfinate. chemrxiv.org This allows for the "release" of the amine for further functionalization and the use of the sulfinate in subsequent reactions. chemrxiv.orgnih.gov

Furthermore, the sulfonamide group can act as a directing group in C-H functionalization reactions. researchgate.netacs.org This strategy allows for the selective introduction of various substituents (e.g., aryl, alkyl, carboxyl groups) at positions ortho to the sulfonamide-bearing group on an aromatic ring, or at specific C(sp³)-H bonds in aliphatic systems, enabling late-stage diversification of molecular scaffolds. researchgate.netacs.orgnih.gov The conversion of sulfinamides, a lower oxidation state analog, can also serve as a pathway to sulfonamides and other related functional groups, providing a divergent approach to synthesis. acs.orgnih.gov

Reactions Involving the Aliphatic Backbone and Stereocenters

The compound this compound is an achiral molecule. The tertiary carbon atom, which is bonded to the hydroxyl group, is attached to two identical methyl groups. The absence of four different substituents on this or any other carbon atom in the molecule means there are no stereocenters. Consequently, stereoselective transformations at a chiral center are not applicable to this compound.

The aliphatic backbone of this compound contains C-H bonds that are potential sites for radical reactions and functionalization. The sulfonamide group itself can act as a directing group in various C-H activation reactions, enabling the selective introduction of new functional groups. acs.org

Radical Reactions: The 2-hydroxy-2-propyl radical, a structure analogous to a radical formed at the tertiary carbon of the target molecule, has been studied for its reactivity, particularly its addition to double bonds. researchgate.net The generation of a radical at the tertiary carbon of this compound could be initiated by hydrogen abstraction, potentially leading to subsequent coupling or rearrangement reactions.

C-H Functionalization: Modern synthetic methods have established that the sulfonamide moiety can direct the functionalization of otherwise unreactive C(sp³)–H bonds. nih.gov These reactions often proceed via transition-metal catalysis or metal-free pathways. For this compound, the methylene (B1212753) (-CH₂-) C-H bonds adjacent to the sulfonyl group are potential targets for such transformations.

Research has demonstrated a variety of sulfonamide-directed C-H functionalization reactions, which could potentially be applied to this molecule or its derivatives. acs.org

| Reaction Type | Catalyst/Reagent Example | Potential Site of Functionalization | Reference |

| Olefination | Pd(OAc)₂, Norbornene | Methylene C-H | acs.org |

| Arylation | Pd(OAc)₂, Ligand | Methylene C-H | acs.org |

| Alkylation | Pd(OAc)₂, Alkylboron reagent | Methylene C-H | acs.org |

| α,β-Unsaturated Imine Formation | DABCO (metal-free) | Methylene C-H | nih.gov |

| Halogenation | Visible Light, Photocatalyst | Tertiary C-H | researchgate.net |

These methods highlight the potential to selectively modify the aliphatic backbone of this compound, providing pathways to more complex molecular architectures. researchgate.netrsc.org

Heterocyclic Annulation and Cyclization Reactions Utilizing this compound as a Precursor

The bifunctional nature of this compound, possessing both a hydroxyl group and a sulfonamide moiety, makes it a potential precursor for the synthesis of nitrogen- and sulfur-containing heterocycles. Sulfonamides are widely used as building blocks in the construction of diverse heterocyclic systems. rjptonline.orgnih.govmdpi.com

Potential cyclization strategies could involve:

Intramolecular Cyclization: Treatment with reagents like thionyl chloride (SOCl₂) could potentially convert the hydroxyl group into a leaving group, followed by intramolecular nucleophilic attack by the sulfonamide nitrogen to form a cyclic sultam. This type of cyclodehydration is a known method for preparing cyclic amines from amino alcohols. organic-chemistry.orgorgsyn.org

Condensation Reactions: Reaction with difunctional reagents such as aldehydes or ketones could lead to the formation of larger heterocyclic rings. The sulfonamide nitrogen can act as a nucleophile to initiate condensation, followed by cyclization involving the hydroxyl group. The synthesis of heterocyclic N-sulfonyl amidines from sulfonamides and thioamides is a related transformation. nih.gov

Dehydration-Cycloaddition: The olefin product formed from dehydration, 2-methylprop-1-ene-1-sulfonamide, could serve as a key intermediate in cycloaddition reactions (e.g., Diels-Alder) to construct more complex cyclic and polycyclic frameworks.

While specific examples utilizing this compound are not documented, the general reactivity of amino alcohols and sulfonamides provides a strong basis for its potential application in heterocyclic synthesis. researchgate.net

Complexation and Coordination Chemistry

This compound possesses multiple potential donor atoms—the hydroxyl oxygen, the sulfonamide nitrogen, and the two sulfonyl oxygens—making it a candidate for acting as a ligand in coordination chemistry. researchgate.net The spatial arrangement of the hydroxyl group and the sulfonamide nitrogen suggests its potential to act as a bidentate chelating agent, forming a stable five-membered ring with a central metal ion.

Binding Modes:

Bidentate Chelation: The most probable coordination mode involves the deprotonation of the acidic sulfonamide N-H proton and the hydroxyl O-H proton, allowing both the nitrogen and oxygen atoms to bind to a metal center. This (N,O) chelation is a common binding motif for ligands containing both sulfonamide and hydroxyl groups and is utilized in the design of metalloenzyme inhibitors. nih.govbohrium.com

Monodentate Coordination: Under certain conditions, particularly if the sulfonamide is not deprotonated, the ligand might coordinate in a monodentate fashion, likely through the hydroxyl oxygen or one of the sulfonyl oxygens. nih.gov

The sulfonamide moiety is a key functional group in many biologically active molecules that exert their function through metal chelation. nih.gov Studies on various sulfonamide-derived ligands show their ability to form stable complexes with a range of transition metal ions such as Co(II), Ni(II), Cu(II), and Zn(II). bohrium.comnih.govresearchgate.netresearchgate.net These complexes often exhibit octahedral or distorted octahedral geometries. nih.gov

The effectiveness of chelation depends on factors like the pH of the medium (which controls the deprotonation of the ligand) and the nature of the metal ion. Hard metal ions are expected to bind preferentially to the hard donor atoms of oxygen and nitrogen present in the ligand.

| Potential Donor Atom(s) | Coordination Mode | Likely Metal Ions | Notes |

| Sulfonamide N, Hydroxyl O | Bidentate (Chelating) | Zn(II), Cu(II), Co(II), Ni(II), Fe(II/III) | Requires deprotonation of N-H and O-H; forms a stable 5-membered ring. nih.govnih.gov |

| Hydroxyl O | Monodentate | Various transition metals | Coordination without deprotonation of the sulfonamide. |

| Sulfonyl O | Monodentate or Bridging | Various transition metals | Generally a weaker coordination site compared to N or hydroxyl O. |

The study of such metal complexes is significant, as coordination can enhance the biological activities of the parent sulfonamide ligand. bohrium.comtandfonline.com

Supramolecular Assembly Formation and Self-Organization

The molecular structure of this compound inherently contains the necessary functionalities to engage in directional intermolecular interactions, which are pivotal for the formation of ordered supramolecular assemblies. The self-organization of this compound in the solid state is predominantly governed by a network of hydrogen bonds, a characteristic feature of sulfonamides and hydroxyl-containing compounds. nih.govcrystallography.net

The primary sites for hydrogen bonding are the sulfonamide group (-SO₂NH₂) and the hydroxyl group (-OH). The two hydrogen atoms on the nitrogen of the sulfonamide group and the hydrogen of the hydroxyl group act as hydrogen bond donors. Concurrently, the two oxygen atoms of the sulfonamide group and the oxygen of the hydroxyl group serve as hydrogen bond acceptors. This multiplicity of donor and acceptor sites allows for the formation of a robust and intricate three-dimensional hydrogen-bonding network.

For this compound, a similar propensity for extensive hydrogen bonding is anticipated. The molecules are likely to arrange themselves in a manner that maximizes the number and strength of these interactions. Common hydrogen-bonding motifs observed in sulfonamide crystal structures include chains and dimers. nih.govwikipedia.org Given the presence of the additional hydroxyl group, it is highly probable that O-H···O and N-H···O hydrogen bonds are the principal interactions driving the self-assembly.

A hypothetical arrangement could involve the formation of chains where the hydroxyl group of one molecule donates a hydrogen bond to one of the sulfonyl oxygens of an adjacent molecule. These chains could then be cross-linked by N-H···O bonds, either from the sulfonamide nitrogen to a sulfonyl oxygen or to the hydroxyl oxygen of a neighboring molecule. This would result in the formation of sheets or a more complex 3D architecture.

The interplay between the different types of hydrogen bonds (O-H···O vs. N-H···O) and their relative energies would determine the final supramolecular structure. The steric bulk of the two methyl groups on the carbon atom adjacent to the hydroxyl group might also influence the crystal packing, potentially leading to the formation of specific, well-defined cavities or channels within the crystal lattice.

Below is an interactive data table presenting typical hydrogen bond parameters that could be expected in the crystal structure of this compound, based on known values for similar functional groups in other small organic molecules.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| O | H | O | 0.96 | 1.80 | 2.76 | 170 |

| N | H | O | 1.01 | 1.95 | 2.96 | 165 |

| O | H | N | 0.96 | 2.00 | 2.96 | 168 |

| N | H | N | 1.01 | 2.10 | 3.11 | 170 |

Note: The data in this table is representative and intended to illustrate the types of hydrogen bonds and their typical geometric parameters that could be involved in the supramolecular assembly of this compound.

The self-organization of this compound is thus a result of a cooperative interplay of multiple hydrogen-bonding interactions, leading to a stable, crystalline solid. The precise topology of the resulting supramolecular architecture would be contingent on the specific crystallization conditions, which can influence the polymorphic form obtained.

Vi. Applications and Advanced Functionalizations of 2 Hydroxy 2 Methylpropane 1 Sulfonamide in Chemical Science

Role as a Key Synthetic Intermediate and Building Block in Complex Molecule Synthesis

While many sulfonamide-containing compounds are pivotal in the synthesis of complex molecules, specific examples detailing the use of 2-hydroxy-2-methylpropane-1-sulfonamide as a key intermediate are not readily found in peer-reviewed literature. The presence of both a hydroxyl group and a sulfonamide moiety suggests its potential utility as a bifunctional building block.

Precursor for Designed Chemical Scaffolds and Architectures

The sulfonamide group is a well-established pharmacophore and structural motif in drug discovery and chemical biology. nih.gov In principle, the dual functionality of this compound would allow it to serve as a foundational scaffold. The hydroxyl group could be a point for extension via etherification or esterification, while the sulfonamide nitrogen offers a site for alkylation or arylation, enabling the construction of diverse molecular architectures. However, there is a lack of specific published examples where this compound has been explicitly used as the primary precursor for such designed scaffolds.

Scaffold for Combinatorial Library Generation in Chemical Discovery (non-pharmaceutical)

Combinatorial chemistry is a powerful technique for generating large libraries of compounds for screening in various fields, including materials science and catalysis. nih.govwjcmpr.org The "building block" nature of this compound makes it a theoretical candidate for such libraries. One could envision a split-pool synthesis strategy where the hydroxyl and sulfonamide groups are reacted with different sets of reagents to rapidly produce a large number of distinct molecules. Despite this theoretical potential, there is no specific documentation of its use in generating combinatorial libraries for non-pharmaceutical applications.

Potential in Catalysis and Organocatalysis

The field of organocatalysis often utilizes small organic molecules containing heteroatoms to catalyze chemical reactions. Sulfonamides, particularly chiral variants, have been explored for their potential in asymmetric catalysis.

Asymmetric Catalysis Using Chiral Derivatives and Ligand Design

Chiral ligands are crucial for transition-metal-catalyzed asymmetric synthesis. nih.gov Ligands derived from various functional groups, including sulfoxides and hydroxamic acids, have been successfully employed. nih.govmdpi.com A chiral derivative of this compound could theoretically act as a bidentate ligand, coordinating to a metal center through the hydroxyl oxygen and the sulfonamide group. This could create a chiral environment for asymmetric transformations. However, the scientific literature does not currently contain studies on the design, synthesis, or application of chiral derivatives of this specific compound as ligands in asymmetric catalysis. Research in this area has focused on other sulfonamide structures, such as those used in the epoxidation of N-alkenyl sulfonamides. rsc.org

Organocatalytic Activation and Mechanistic Studies

Bifunctional organocatalysts, which can activate both the nucleophile and the electrophile in a reaction, are of significant interest. Proline and its derivatives are classic examples. nih.gov A molecule like this compound possesses both a hydrogen-bond donating group (hydroxyl and N-H) and a potentially basic site, suggesting a possible, albeit weak, bifunctional character. Mechanistic studies are essential to understand how such molecules might activate substrates. Currently, there are no mechanistic studies in the literature that investigate the organocatalytic potential or activation modes of this compound.

Advanced Materials Science Applications

Functionalized monomers can be incorporated into polymers to create advanced materials with specific properties. For instance, hydrogels based on 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS), a structurally related compound, have been developed for applications like heavy metal removal. researchgate.net The hydroxyl group in this compound could potentially be modified to introduce a polymerizable group (e.g., an acrylate (B77674) or methacrylate). The resulting monomer could be used to synthesize polymers with enhanced hydrophilicity or specific binding capabilities due to the sulfonamide group. Nevertheless, a search of the current literature reveals no instances of this compound being used in the development of advanced materials.

Incorporation into Polymeric Structures for Functional Materials

The bifunctional nature of this compound, featuring both a tertiary hydroxyl (-OH) group and a primary sulfonamide (-SO₂NH₂) group, presents theoretical pathways for its integration into polymeric architectures. While direct polymerization studies of this specific molecule are not extensively documented, its functional groups are analogous to those used in the synthesis of various functional polymers.

The primary sulfonamide group contains two reactive N-H bonds, making it a candidate for polycondensation reactions. For instance, it could potentially react with difunctional acyl chlorides or isocyanates to form polyamide or polyurea linkages, respectively, embedding the sulfonamide moiety into the polymer backbone. Similarly, the tertiary hydroxyl group could be utilized in polymerization processes, such as esterification with dicarboxylic acids to form polyesters, although the steric hindrance of a tertiary alcohol might necessitate specific catalytic conditions.

An alternative strategy involves the chemical modification of this compound to create a polymerizable monomer. The hydroxyl group could be esterified with acrylic acid or methacrylic acid, yielding a vinyl monomer. This modified compound could then undergo free-radical polymerization to produce polymers with pendant this compound groups. Such polymers would exhibit properties conferred by the sulfonamide and hydroxyl functionalities, including enhanced hydrophilicity, potential for metal ion chelation, and sites for further post-polymerization modification. These characteristics are sought after in materials for coatings, adhesives, and biomedical applications.

Self-Assembly into Nanomaterials and Supramolecular Frameworks

Supramolecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The molecular structure of this compound is well-suited for forming such assemblies. The primary driving forces for the self-assembly of this molecule would be the strong and directional hydrogen bonds facilitated by its functional groups.

The sulfonamide group (-SO₂NH₂) is a potent hydrogen-bonding motif, possessing two donor protons (N-H) and two acceptor oxygen atoms (O=S=O). The hydroxyl group (-OH) acts as both a hydrogen bond donor and acceptor. This multiplicity of hydrogen bonding sites allows for the formation of robust and extended networks. Molecules can arrange into various ordered patterns, such as chains, sheets, or three-dimensional frameworks, stabilized by a cooperative network of intermolecular hydrogen bonds. For instance, sulfonamide-sulfonamide N-H···O=S hydrogen bonds are a common and predictable interaction in the crystal engineering of sulfonamide-containing molecules.

These non-covalent interactions, which also include van der Waals forces, can guide the bottom-up fabrication of soft nanomaterials like nanofibers, vesicles, or hydrogels. The resulting supramolecular structures could have applications in areas such as drug delivery, tissue engineering, and sensing, where the precise arrangement of functional groups at the nanoscale is critical.

Analytical Chemistry Applications

Derivatization for Chromatographic Detection Enhancement and Separation

In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), derivatization is a chemical modification process used to enhance the detectability or separability of an analyte. This compound lacks a strong chromophore, making its detection by standard HPLC-UV difficult at low concentrations. Chemical derivatization can overcome this limitation by attaching a chromophoric or fluorophoric tag to the molecule.

Both the primary sulfonamide and the tertiary hydroxyl groups are potential sites for derivatization.

Sulfonamide Group: The primary amine character of the sulfonamide group can be targeted by reagents that react with amines. Fluorescamine, for example, reacts with primary amines to yield highly fluorescent products, enabling sensitive detection by HPLC with fluorescence detection (HPLC-FLD). This method has been successfully applied to the analysis of other sulfonamides in various matrices. Other reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) can also be used to introduce a fluorescent tag.

Hydroxyl Group: The tertiary hydroxyl group can be derivatized through esterification. Reagents such as acyl chlorides or anhydrides containing aromatic moieties (e.g., benzoyl chloride) can be used to introduce a UV-active group, enhancing detection by HPLC-UV. Silylation reagents can also be used to increase the volatility of the compound for gas chromatography (GC) analysis.

This process not only improves detection sensitivity but can also alter the chromatographic retention behavior, potentially improving separation from interfering compounds in complex samples.

Table 1: Potential Derivatization Strategies for this compound

| Derivatizing Reagent | Target Functional Group | Purpose | Detection Method |

|---|---|---|---|

| Fluorescamine | Sulfonamide (-SO₂NH₂) | Introduce fluorophore | HPLC-FLD |

| Dansyl Chloride | Sulfonamide (-SO₂NH₂) | Introduce fluorophore | HPLC-FLD |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Sulfonamide (-SO₂NH₂) | Introduce fluorophore/chromophore | HPLC-FLD or HPLC-UV |

| Benzoyl Chloride | Hydroxyl (-OH) | Introduce chromophore | HPLC-UV |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl (-OH), Sulfonamide (-SO₂NH₂) | Increase volatility and thermal stability | GC-MS, GC-FID |

Use in Chemosensing Platforms and Molecular Recognition

The sulfonamide functional group is a versatile binding motif that has been widely exploited in the design of chemosensors for molecular recognition. Sulfonamides can interact with various analytes, including metal cations and anions, through hydrogen bonding, coordination, and electrostatic interactions, resulting in a detectable optical or electrochemical signal.